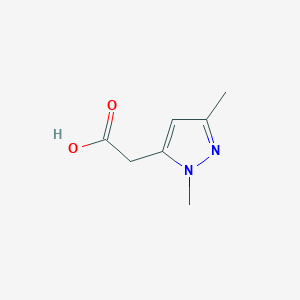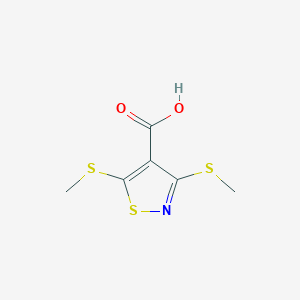
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
説明
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H9NO4 . It can be synthesized from methyl 3-aminobenzoate .
Synthesis Analysis
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid involves reactions of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates .Molecular Structure Analysis
The molecular structure of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is characterized by the presence of a pyrrolidinyl ring attached to a benzoic acid group . The InChI code for this compound is 1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16) .Physical And Chemical Properties Analysis
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid has a molecular weight of 219.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is solid at room temperature .科学的研究の応用
-
Anticonvulsant Research
- Field: Pharmaceutical research
- Application: This compound has been used in the synthesis of new anticonvulsants . A series of hybrid pyrrolidine-2,5-dione derivatives have been synthesized and tested for their anticonvulsant properties .
- Method: The compound was synthesized and then tested in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model .
- Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for one of the synthesized compounds .
-
Cross-linking Reagent
- Field: Biochemistry
- Application: It can be used as a heterobifunctional cross-linking reagent .
- Method: This allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .
- Results: The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .
-
Synthesis of Dialkylamino Derivatives
- Field: Organic Chemistry
- Application: It can be used in the synthesis of dialkylamino derivatives .
- Method: Reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, and these are converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .
- Results: The reaction successfully synthesizes the desired dialkylamino derivatives .
-
Synthesis of α-X (X = Br or Cl) Enamino Ketones/Esters
- Field: Organic Chemistry
- Application: This compound can be used in the synthesis of α-X (X = Br or Cl) enamino ketones/esters .
- Method: A new two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .
- Results: The reaction successfully synthesizes various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields .
-
Production of 3-(2,5-Dioxopyrrolidin-1-yl)acrylates
- Field: Organic Chemistry
- Application: A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates .
- Method: This method uses toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
- Results: The reaction successfully synthesizes 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields .
-
Cross-linking Reagent in Proteomics
- Field: Proteomics
- Application: It can be used as a cross-linking reagent in proteomics .
- Method: This allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .
- Results: The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRYKGDEGNALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351143 | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | |
CAS RN |
60693-31-4 | |
| Record name | 3-(2,5-Bis(oxidanylidene)pyrrolidin-1-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060693314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2,5-BIS(OXIDANYLIDENE)PYRROLIDIN-1-YL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U968NU7T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)



![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)


![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
